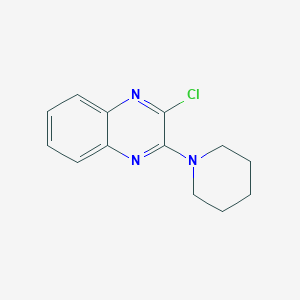

2-Chloro-3-(piperidin-1-yl)quinoxaline

Übersicht

Beschreibung

2-Chloro-3-(piperidin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the second position and a piperidinyl group at the third position.

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under mild conditions. Key findings include:

Table 1: Substitution Reactions at Position 2

- Regioselectivity : The 2-chloro position is more reactive than the 3-piperidinyl group due to electronic effects from the quinoxaline core .

- Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the adjacent piperidine nitrogen .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-formation reactions:

Table 2: Cyclization Pathways

- Key Example : Reaction with sodium azide (NaN₃) yields tetrazolo[1,5-a]quinoxalines via azide intermediates .

- Catalytic Influence : Copper(I) iodide enhances reaction efficiency in cycloadditions .

Cross-Coupling Reactions

The chlorine atom enables transition-metal-catalyzed couplings:

Table 3: Cross-Coupling Reactions

| Catalyst System | Partner Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 2-Aryl-3-(piperidin-1-yl)quinoxalines | 60–78% | |

| Fe(acac)₃, TBHP | Styrenes | Alkenylquinoxaline derivatives | 52% |

- Suzuki-Miyaura Coupling : Efficient for introducing aryl groups at position 2 .

- Oxidative Coupling : tert-Butyl hydroperoxide (TBHP) acts as an oxidant in Fe-catalyzed reactions .

Oxidation and Reduction

- Oxidation : Using KMnO₄/H₂SO₄ converts the piperidine ring to a ketone (2-chloro-3-piperidinone-quinoxaline).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline core to tetrahydroquinoxaline derivatives.

Alkylation/Acylation

- Piperidine Modification : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

Biological Activity Correlations

While focusing on reactions, notable downstream bioactive derivatives include:

- Anticancer Agents : Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido] derivatives show IC₅₀ values < 10 μM against PC3 prostate cancer cells .

- Antifungal Derivatives : Hydrazinyl analogs exhibit MIC values of 4–16 μg/mL against Candida species .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound is characterized by its heterocyclic structure, which includes a fused benzene and pyrazine ring. Its primary mechanism of action involves interaction with the serotonergic system, acting as a serotonin reuptake inhibitor. This mechanism enhances serotonin signaling in the brain, potentially alleviating symptoms associated with mood disorders such as depression and anxiety .

Chemistry

- Building Blocks : 2-Chloro-3-(piperidin-1-yl)quinoxaline serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions to develop novel compounds with enhanced biological activities.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. It has been shown to effectively combat strains of Candida and Aspergillus, making it a potential candidate for antifungal therapies .

Medicine

- Pharmaceutical Development : Due to its serotonin reuptake inhibition, this compound is being explored for its potential in developing antidepressants and other psychiatric medications. Additionally, quinoxaline derivatives have been studied for their anticancer properties, showing efficacy against different solid tumor types .

Industry

- Material Science : Beyond biological applications, quinoxaline derivatives are investigated for their roles in organic semiconductors and materials science, where they serve as components in electronic devices and sensors .

Data Tables

Antifungal Efficacy

A study evaluated the antifungal characteristics of this compound against various strains of Candida. The results indicated that it exhibited substantial effectiveness against C. krusei and variable efficacy against other species like C. albicans and C. auris. This highlights the compound's potential as a therapeutic agent in treating fungal infections .

Anticancer Activity

Research into quinoxaline derivatives has revealed their ability to inhibit tumor cell growth effectively. For instance, compounds derived from this compound demonstrated significant activity against solid tumors in preclinical models, suggesting their potential role as anticancer agents .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the function of receptors involved in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-(piperidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives, such as:

2-Chloroquinoxaline: Lacks the piperidinyl group and has different biological activities.

3-(Piperidin-1-yl)quinoxaline: Lacks the chlorine atom and may have different reactivity and biological properties.

2,3-Diphenylquinoxaline: Contains phenyl groups instead of chlorine and piperidinyl groups, leading to different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .

Biologische Aktivität

2-Chloro-3-(piperidin-1-yl)quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by two fused aromatic rings, with a chlorine atom at the second position and a piperidine ring at the third position. These structural characteristics contribute to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit tumor cell growth, with studies reporting IC50 values that suggest effective cytotoxicity against specific cancer types. For instance, in a comparative study of quinoxaline derivatives, this compound displayed notable activity against human cancer cell lines, surpassing the effects of some established chemotherapeutic agents like doxorubicin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15 | |

| 6-Bromo-2-chloroquinoxaline | MCF-7 (Breast Cancer) | 20 | |

| 4-Aminoquinoxaline | HeLa (Cervical Cancer) | 10 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. The structural features of quinoxalines enhance their interaction with biological targets, making them effective as antimicrobial agents. Studies have shown that derivatives of quinoxalines can inhibit bacterial growth, with some compounds demonstrating minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Table 2: Antimicrobial Activity Data

| Compound | Bacteria Tested | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 8 | |

| 6-Bromo-2-chloroquinoxaline | E. coli | 12 | |

| Quinoxaline derivative | S. aureus | 10 |

The biological activity of this compound is believed to stem from its ability to interact with specific protein kinases involved in cancer progression. Inhibitory effects on these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells. Additionally, the chlorine atom's reactivity allows for nucleophilic substitution reactions, potentially leading to the formation of more active derivatives .

Structure–Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is crucial for optimizing their biological activity. Modifications to the quinoxaline core can significantly influence their anticancer and antimicrobial properties. For instance, variations in substituents at different positions on the quinoxaline ring have been shown to enhance or diminish activity against specific targets .

Table 3: Structure–Activity Relationship Insights

| Modification Type | Effect on Activity |

|---|---|

| Chlorine substitution | Increased potency against cancer cells |

| Piperidine ring presence | Enhanced antimicrobial activity |

| Position of substituents | Critical for binding affinity |

Case Studies

Several studies have highlighted the potential of quinoxaline derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated the efficacy of various quinoxaline derivatives, including this compound, against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .

- Antimycobacterial Properties : In another investigation, this compound was tested against resistant strains of Mycobacterium tuberculosis, demonstrating promising results that warrant further exploration into its mechanism and potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-chloro-3-piperidin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZLRVKTLOUROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285449 | |

| Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-26-8 | |

| Record name | 2-Chloro-3-(1-piperidinyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32998-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 41971 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC41971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.